molecular formula C10H7BrClNO2S2 B11432923 5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide CAS No. 646039-69-2

5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide

Cat. No.: B11432923
CAS No.: 646039-69-2
M. Wt: 352.7 g/mol
InChI Key: LESYDUKETSWYKA-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-chlorobenzyl bromide in the presence of a base such as lithium hydride (LiH). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted thiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule enhances its reactivity and potential for further functionalization .

Properties

CAS No.

646039-69-2

Molecular Formula

C10H7BrClNO2S2

Molecular Weight

352.7 g/mol

IUPAC Name

5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H7BrClNO2S2/c11-9-5-6-10(16-9)17(14,15)13-8-3-1-7(12)2-4-8/h1-6,13H

InChI Key

LESYDUKETSWYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)Cl

Origin of Product

United States

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